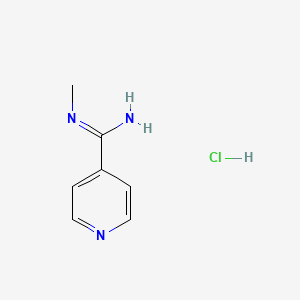![molecular formula C18H16Cl2N2O4S B6125571 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione, also known as sulpiride, is a psychotropic drug that belongs to the benzamide class. It is widely used in the treatment of various mental disorders, such as schizophrenia, depression, and anxiety. Sulpiride is a potent dopamine D2 receptor antagonist, which means it blocks the activity of dopamine in the brain.
作用机制
Sulpiride acts as a selective antagonist of dopamine D2 receptors in the brain. By blocking the activity of dopamine, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione reduces the symptoms of mental disorders, such as hallucinations, delusions, and disorganized thinking. Sulpiride also has an affinity for serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Sulpiride has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of prolactin, a hormone that regulates lactation and reproductive function. Sulpiride also affects the activity of other neurotransmitters, such as norepinephrine and acetylcholine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
Sulpiride has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for investigating the role of dopamine in the brain. Sulpiride is also relatively inexpensive and widely available. However, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. Sulpiride also has some side effects, such as sedation and extrapyramidal symptoms, which may affect the results of experiments.
未来方向
There are several future directions for research on 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione. One area of interest is the development of new drugs that target dopamine receptors with greater selectivity and fewer side effects. Another area of research is the investigation of the role of dopamine in other mental disorders, such as addiction and attention deficit hyperactivity disorder. Finally, research on the long-term effects of 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione on the brain and behavior is needed to better understand its therapeutic potential and limitations.
合成方法
Sulpiride can be synthesized by reacting 2,5-dichlorobenzene sulfonamide with 2-phenylethylamine in the presence of a base, such as sodium hydroxide, followed by cyclization with phosgene. This method yields 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione as a white crystalline powder with a melting point of 175-177°C.
科学研究应用
Sulpiride has been extensively studied for its therapeutic potential in various mental disorders. It has been found to be effective in the treatment of schizophrenia, depression, and anxiety. Sulpiride has also been shown to improve cognitive function in patients with Alzheimer's disease. In addition, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has been used in research studies to investigate the role of dopamine in the brain and its association with mental disorders.
属性
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c19-14-6-7-15(20)16(10-14)27(25,26)21-11-17(23)22(18(24)12-21)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWKPOCIMCGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![methyl 4-{5-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6125520.png)
![3-cyclobutyl-4-(2-methoxyquinolin-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125524.png)

![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)